Isoquinolin-8-ylboronic acid serves as a valuable building block for organic synthesis, especially in the development of new pharmaceuticals. The boronic acid functionality allows chemists to perform Suzuki-Miyaura coupling reactions, a powerful tool for creating carbon-carbon bonds. Through this reaction, Isoquinolin-8-ylboronic acid can be incorporated into complex molecules with potential medicinal properties [].
There's ongoing research exploring the use of Isoquinolin-8-ylboronic acid in synthesizing novel heterocyclic compounds, which are a class of organic molecules containing atoms other than carbon and hydrogen in their rings. These heterocyclic compounds may have various biological activities, making them interesting candidates for drug discovery [].
Researchers are investigating the use of Isoquinolin-8-ylboronic acid for radiolabeling, a technique used to attach radioactive isotopes to molecules for applications in medical imaging and therapy. By incorporating a radioisotope into the structure, scientists can track the molecule's movement within the body and use it for diagnostic or therapeutic purposes [].
While less explored compared to medicinal chemistry applications, Isoquinolin-8-ylboronic acid may also hold promise in material science research. The unique properties of the molecule, including its aromatic structure and the presence of the boronic acid group, could potentially be utilized in the development of new materials with specific functionalities [].
Isoquinolin-8-ylboronic acid is an organic compound with the molecular formula C₉H₈BNO₂ and a CAS number of 721401-43-0. This compound features a boronic acid functional group attached to an isoquinoline moiety, which is a bicyclic structure derived from quinoline. Isoquinolin-8-ylboronic acid is characterized by its ability to form reversible covalent bonds with diols, making it valuable in various chemical and biological applications. The compound is known for its potential toxicity, as indicated by safety data that classify it as harmful if swallowed and irritating to skin and eyes .
Isoquinolin-8-ylboronic acid exhibits significant biological activity, particularly in medicinal chemistry:
Several methods exist for synthesizing isoquinolin-8-ylboronic acid:
Isoquinolin-8-ylboronic acid finds applications across various fields:
Studies on isoquinolin-8-ylboronic acid have revealed insights into its interactions with biological molecules:
Isoquinolin-8-ylboronic acid shares structural similarities with several other compounds. Here are some comparable compounds along with their unique characteristics:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Quinoline-8-boronic acid | C₉H₈BNO₂ | Similar structure but lacks the isoquinoline moiety |
8-Hydroxyquinoline | C₉H₇NO | Contains a hydroxyl group instead of a boronic acid |
8-Aminoquinoline | C₉H₈N₂O | Amino group provides different reactivity profiles |
Isoquinolin-8-ylboronic acid's unique combination of the isoquinoline structure and boronic acid functionality distinguishes it from these similar compounds, enhancing its utility in both synthetic and biological contexts .